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Compound of Interest

Compound Name:
1-[(5-Chlorothien-2-

yl)methyl]piperazine

CAS No.: 55513-18-3

Cat. No.: B1361988

Get Quote

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary
1-[(5-Chlorothien-2-yl)methyl]piperazine (CAS: 55513-18-3) is a specialized diamine

intermediate used extensively in the synthesis of pharmaceutical agents. Structurally, it

combines a lipophilic, electron-rich 5-chlorothiophene moiety with a polar, basic piperazine ring.

This "linker" architecture allows it to serve as a versatile pharmacophore, bridging the gap

between lipophilic binding pockets and polar solvation zones in target proteins (e.g., GPCRs,

Factor Xa, and kinases).

This guide details its physicochemical properties, validated synthesis protocols, and safety

standards for research applications.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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The compound is characterized by the presence of a secondary amine (piperazine N-H)

available for further functionalization, and a chlorine atom on the thiophene ring that modulates

metabolic stability (blocking the reactive C-5 position).

Table 1: Core Physicochemical Properties
Property Value Note

IUPAC Name
1-[(5-Chlorothiophen-2-

yl)methyl]piperazine

CAS Number 55513-18-3 Primary Identifier

Molecular Formula C₉H₁₃ClN₂S

Molecular Weight 216.73 g/mol

Appearance
Pale yellow oil or low-melting

solid
Hygroscopic

Boiling Point ~345°C (Predicted) Decomposes at high T

pKa (Calc)
~9.8 (Piperazine NH), ~4.2

(Tertiary N)
Basic character dominates

LogP ~1.8 - 2.1 Moderate lipophilicity

Solubility
DMSO, Methanol, DCM,

Chloroform

Limited water solubility (free

base)

Synthetic Pathways & Protocols
Two primary methods are employed for the synthesis of this compound. Method A (Reductive

Amination) is preferred for its milder conditions and higher functional group tolerance. Method

B (Nucleophilic Substitution) is a traditional alternative but requires careful control to prevent

bis-alkylation.

Visualization: Synthetic Workflow
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Critical Control Points
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Figure 1: Comparative synthetic routes. Method A (Blue/Green path) minimizes side products

compared to Method B (Red/Dashed path).

Protocol A: Reductive Amination (Recommended)
Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a one-pot reaction that

selectively reduces the imine without reducing the thiophene ring or the chlorine substituent.

Reagents:

5-Chlorothiophene-2-carbaldehyde (1.0 eq)

Piperazine (3.0 - 5.0 eq) [Note: Excess prevents formation of the bis-substituted dimer]

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Acetic Acid (1.0 eq)

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Procedure:
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Step 1: Dissolve 5-chlorothiophene-2-carbaldehyde in DCE (0.2 M concentration).

Step 2: Add Piperazine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes

to allow imine formation. [Checkpoint: Solution may turn slightly cloudy or change color].

Step 3: Add STAB portion-wise over 15 minutes. Gas evolution (H₂) may occur; ensure

venting.

Step 4: Stir at RT for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%

NH₄OH).

Step 5 (Workup): Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash

combined organics with brine.

Step 6 (Purification): The excess piperazine is water-soluble and largely removed during

workup. Purify the crude oil via flash column chromatography (Silica gel,

DCM:MeOH:NH₄OH gradient 95:5:0.5 → 90:10:1).

Protocol B: Nucleophilic Substitution
Rationale: Used when the aldehyde is unavailable. Requires strict stoichiometry control.

Reactants: 2-(Chloromethyl)-5-chlorothiophene + Piperazine.

Conditions: K₂CO₃ or Et₃N in Acetonitrile (MeCN) at reflux.

Risk: High probability of forming the symmetric N,N'-bis((5-chlorothien-2-yl)methyl)piperazine

byproduct.

Medicinal Chemistry Applications
This compound acts as a bioisostere for benzylpiperazine and (chloropyridin-2-yl)piperazine

moieties. The thiophene ring offers unique electronic properties (electron-rich aromatic system)

and geometry (5-membered ring angle) compared to phenyl rings.

Key Therapeutic Areas
Anticoagulants (Factor Xa Inhibitors):
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The 5-chlorothiophene moiety is a validated pharmacophore in Factor Xa inhibitors (e.g.,

Rivaroxaban). This piperazine derivative serves as a linker to connect the S1 binding

pocket (thiophene interaction) with solvent-exposed regions.

GPCR Ligands (Serotonin/Dopamine):

Piperazine derivatives are "privileged structures" in GPCR medicinal chemistry. The basic

nitrogen forms a crucial salt bridge with Aspartate residues (e.g., Asp3.32) in aminergic

receptors.

Antimicrobial Agents:

Used in the synthesis of hybrid quinolone antibiotics where the C-7 position is modified

with the (5-chlorothien-2-yl)methylpiperazine group to enhance activity against Gram-

positive bacteria.

Analytical Characterization Criteria
To validate the identity of the synthesized material, the following spectral signatures must be

observed:

¹H NMR (CDCl₃, 400 MHz):

6.7–6.8 ppm (d, 1H, Thiophene H-3)

6.5–6.6 ppm (d, 1H, Thiophene H-4)

3.6 ppm (s, 2H, N-CH₂-Thiophene)

2.8–2.9 ppm (m, 4H, Piperazine ring)

2.4–2.5 ppm (m, 4H, Piperazine ring)

~1.8 ppm (br s, 1H, NH)

Handling & Safety (EHS)
Hazard Classification (GHS/CLP): This compound is an amine and an alkylating agent

precursor. It must be handled with strict safety protocols.
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Hazard Class H-Code Statement

Skin Corrosion/Irritation H314
Causes severe skin burns and

eye damage.[1]

Acute Toxicity (Oral) H302 Harmful if swallowed.[1]

Sensitization H317
May cause an allergic skin

reaction.[1][2]

Safety Protocols:

PPE: Wear chemical-resistant gloves (Nitrile, >0.11mm), safety goggles, and a lab coat.

Engineering Controls: All weighing and transfer operations must be performed inside a

certified chemical fume hood.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base absorbs

CO₂ from air; conversion to the dihydrochloride salt is recommended for long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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